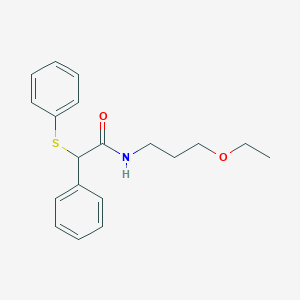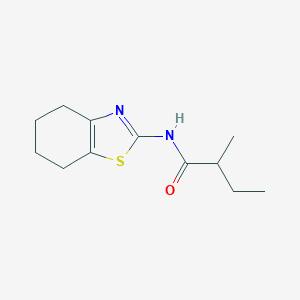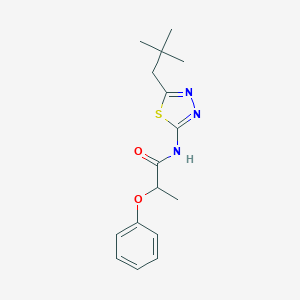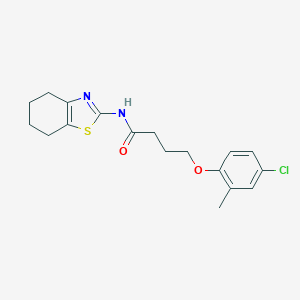![molecular formula C19H24N2O2S B216334 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, also known as PPTU, is a chemical compound that has been studied for its potential applications in scientific research. PPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea in lab experiments is its potential anti-cancer properties, making it a useful tool for studying cancer cell growth and proliferation. However, one limitation is that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, making it difficult to interpret its effects on cells and tissues.
将来の方向性
There are several potential future directions for research involving 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of new synthetic methods for 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, which could lead to the discovery of new compounds with similar or improved properties. Additionally, further studies are needed to fully understand 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action and its effects on cells and tissues.
合成法
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with potassium thiocyanate in the presence of acid. Another method involves the reaction of 4-phenoxyaniline with isopropyl chloroformate, followed by the addition of potassium thiocyanate and triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and inflammation.
特性
製品名 |
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea |
|---|---|
分子式 |
C19H24N2O2S |
分子量 |
344.5 g/mol |
IUPAC名 |
1-(4-phenoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C19H24N2O2S/c1-15(2)22-14-6-13-20-19(24)21-16-9-11-18(12-10-16)23-17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,20,21,24) |
InChIキー |
DHXZJZZEUBPGPL-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
正規SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)